Fmoc-NH-PEG11-CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-NH-PEG11-CH2COOH is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .
Synthesis Analysis
The synthesis of Fmoc-NH-PEG11-CH2COOH involves the use of an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis
Fmoc-NH-PEG11-CH2COOH has a molecular formula of C39H59NO15 . It has a molecular weight of 781.9 g/mol .Chemical Reactions Analysis
The Fmoc group in Fmoc-NH-PEG11-CH2COOH can be deprotected under basic conditions to obtain the free amine . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Fmoc-NH-PEG11-CH2COOH has a molecular weight of 781.9 g/mol . Its molecular formula is C39H59NO15 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 841.3±65.0 °C at 760 mmHg .Scientific Research Applications
1. Peptide Synthesis and Modification
Fmoc-NH-PEG11-CH2COOH is extensively used in the solid-phase synthesis and modification of peptides. A study by Lu and Felix (2009) demonstrates its application in site-specific pegylation of peptides, particularly in modifying the NH2-terminus, side-chain positions, and COOH-terminus. This modification enhances the pharmacological properties of peptides, including their solubility and stability, making them more effective for therapeutic use (Lu & Felix, 2009).
2. Surface Modification for Biomolecular Interactions
Fmoc-NH-PEG11-CH2COOH plays a crucial role in surface modification techniques, such as creating DNA arrays on gold surfaces for studying protein-DNA interactions. Brockman et al. (1999) utilized Fmoc and PEG modifiers in a multistep surface modification process, which is critical for surface plasmon resonance imaging studies (Brockman, Frutos, & Corn, 1999).
3. Drug Delivery Systems
The use of Fmoc-NH-PEG11-CH2COOH in developing drug delivery systems is significant. Zhang et al. (2014) describe a PEG-Fmoc conjugate as an effective nanocarrier for paclitaxel, highlighting its high drug loading capacity and improved stability (Zhang et al., 2014). This demonstrates the potential of Fmoc-NH-PEG11-CH2COOH in enhancing the efficacy of drug delivery, especially in cancer therapy.
4. Functional Material Fabrication
This compound is also pivotal in the fabrication of functional materials. Tao et al. (2016) discuss how Fmoc-modified amino acids and short peptides, including Fmoc-NH-PEG11-CH2COOH, are used to create materials with unique properties for various applications, ranging from cell cultivation to drug delivery (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
5. Biomedical Research and Therapeutics
In biomedical research and therapeutics, Fmoc-NH-PEG11-CH2COOH is utilized for enhancing the delivery of therapeutic agents. For instance, Zhang et al. (2015) conducted a study on PEGylated Fmoc-amino acid conjugates as nanocarriers, demonstrating improved delivery efficacy of various drugs, which is crucial for enhancing the therapeutic potential of these agents (Zhang, Huang, Kwon, & Li, 2015).
Safety And Hazards
properties
CAS RN |
675606-79-8 |
---|---|
Product Name |
Fmoc-NH-PEG11-CH2COOH |
Molecular Formula |
C39H59NO15 |
Molecular Weight |
781.89 |
IUPAC Name |
1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37-dodecaoxa-4-azanonatriacontan-39-oic acid |
InChI |
InChI=1S/C39H59NO15/c41-38(42)32-54-30-29-53-28-27-52-26-25-51-24-23-50-22-21-49-20-19-48-18-17-47-16-15-46-14-13-45-12-11-44-10-9-40-39(43)55-31-37-35-7-3-1-5-33(35)34-6-2-4-8-36(34)37/h1-8,37H,9-32H2,(H,40,43)(H,41,42) |
InChI Key |
SFAFLCDMDCLRMS-UHFFFAOYSA-N |
SMILES |
O=C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(O)=O)OCC1C2=C(C=CC=C2)C3=C1C=CC=C3 |
Appearance |
Solid powder |
Purity |
>97% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Fmoc-NH-PEG11-CH2COOH |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.